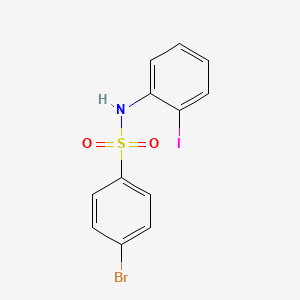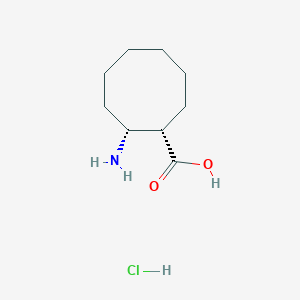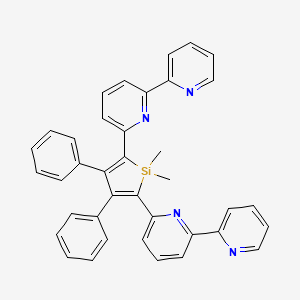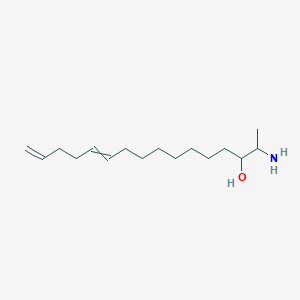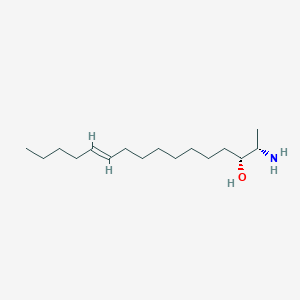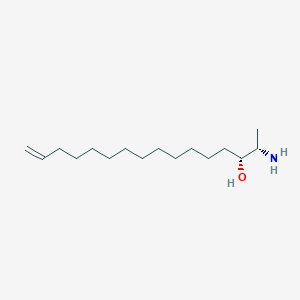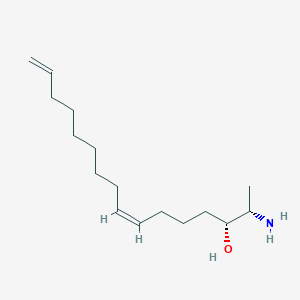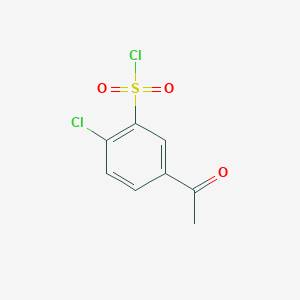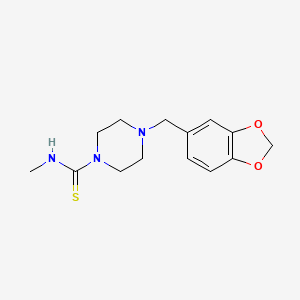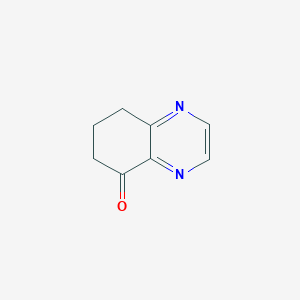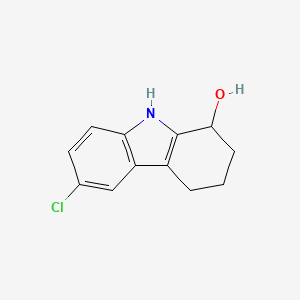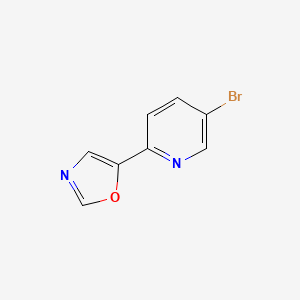
5-Bromo-2-(1,3-oxazol-5-yl)pyridine
概要
説明
5-Bromo-2-(1,3-oxazol-5-yl)pyridine is a chemical compound with the CAS Number: 1201643-61-9 . It has a molecular weight of 225.04 . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-Bromopicolinaldehyde with TosMIC and K2CO3 . This reaction is carried out in methanol to provide 5-(5-bromopyridin-2-yl)oxazole .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom, an oxazole ring, and a pyridine ring . The InChI key for this compound is provided in the product documentation .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 225.04 .科学的研究の応用
Synthesis and Chemical Properties
- 5-Bromo-2-(1,3-oxazol-5-yl)pyridine and similar compounds are used in chemical synthesis, particularly in the creation of novel compounds with potential biological activity. For instance, the synthesis of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide was achieved using a compound related to this compound, demonstrating its utility in constructing complex molecules (Kuhn, Al-Sheikh, & Steimann, 2003).
- Studies of similar compounds, such as 2-(1H-pyrazol-5-yl)pyridine derivatives, have shown that they exhibit three types of photoreactions, indicating their potential application in photochemistry and related fields (Vetokhina et al., 2012).
Applications in Material Science and Catalysis
- Certain pyridine derivatives, including those related to this compound, have been used in material science. For example, they have been applied in the synthesis of novel oligopyridines via Suzuki cross-coupling reactions, demonstrating their role in the creation of new materials (Ahmad et al., 2017).
- Some pyridine derivatives have shown potential in promoting catalytic reactions, such as CuI-catalyzed hydroxylation of aryl bromides, suggesting their utility in catalysis (Jia et al., 2011).
Biological Applications
- Research has explored the synthesis of new compounds starting from pyridine derivatives for potential antimicrobial and anticancer applications. This includes the creation of polyheterocyclic ring systems and their evaluation for biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
- Additionally, studies on similar pyridine-containing compounds have focused on their interaction with DNA and antimicrobial properties, underscoring the relevance of such compounds in biomedical research (Bayrak et al., 2009).
Safety and Hazards
特性
IUPAC Name |
5-(5-bromopyridin-2-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFHUVARPDLYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


